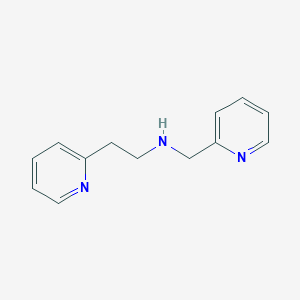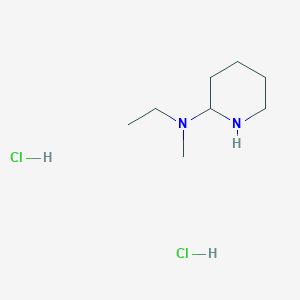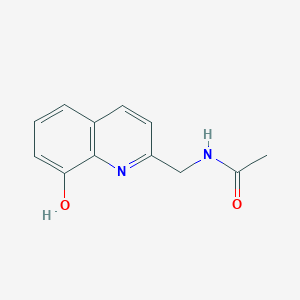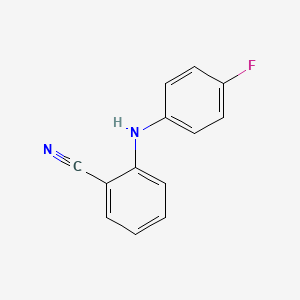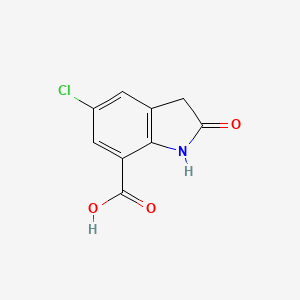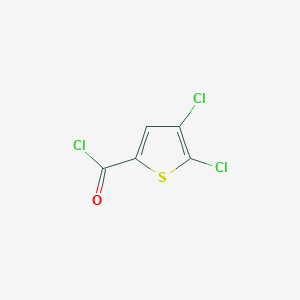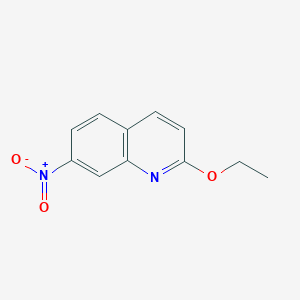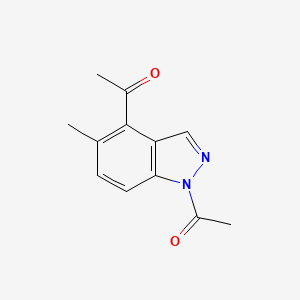
1,1'-(5-Methyl-1H-indazole-1,4-diyl)diethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(5-Methyl-1H-indazole-1,4-diyl)diethanone is a chemical compound with the molecular formula C12H12N2O2 and a molecular weight of 216.24 g/mol . It is a research chemical primarily used in scientific studies and is not intended for human or veterinary use . The compound features an indazole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(5-Methyl-1H-indazole-1,4-diyl)diethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-methyl-1H-indazole with ethanoyl chloride in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.
Industrial Production Methods
化学反应分析
Types of Reactions
1,1’-(5-Methyl-1H-indazole-1,4-diyl)diethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
科学研究应用
1,1’-(5-Methyl-1H-indazole-1,4-diyl)diethanone has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1,1’-(5-Methyl-1H-indazole-1,4-diyl)diethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
1-Methyl-1H-indazole-5-amine: A structurally similar compound with a different functional group arrangement.
1-(4-Methyl-1H-indazol-5-yl)ethanone: Another related compound with a similar core structure but different substituents.
Uniqueness
1,1’-(5-Methyl-1H-indazole-1,4-diyl)diethanone is unique due to its specific substitution pattern on the indazole core, which may confer distinct chemical and biological properties compared to other similar compounds.
属性
CAS 编号 |
1415838-36-6 |
|---|---|
分子式 |
C12H12N2O2 |
分子量 |
216.24 g/mol |
IUPAC 名称 |
1-(1-acetyl-5-methylindazol-4-yl)ethanone |
InChI |
InChI=1S/C12H12N2O2/c1-7-4-5-11-10(12(7)8(2)15)6-13-14(11)9(3)16/h4-6H,1-3H3 |
InChI 键 |
UVWPHUXOTYCBCB-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=C(C=C1)N(N=C2)C(=O)C)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Bromo-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B15068512.png)
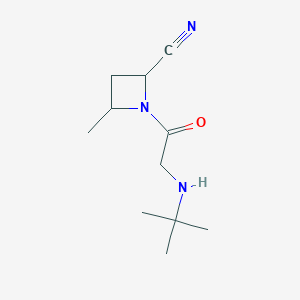
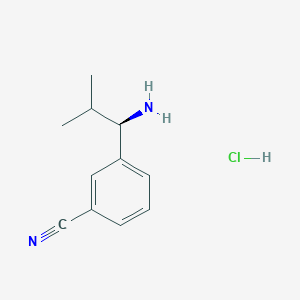
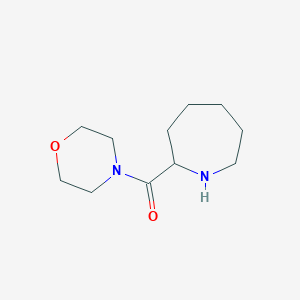
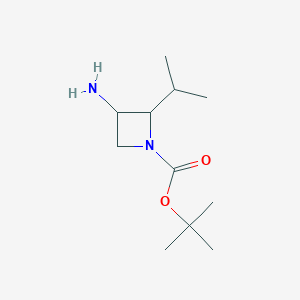
![4H-Imidazo[4,5-c]pyridin-4-one hydrobromide](/img/structure/B15068549.png)

